Comprehensive Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of 2-Amino-3-hydroxy-4-methylpentanoic Acid
Comprehensive Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of 2-Amino-3-hydroxy-4-methylpentanoic Acid
Executive Summary
2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine or
Structural Elucidation & Stereochemical Significance
Chemical Architecture
The IUPAC name for 3-hydroxyleucine is 2-amino-3-hydroxy-4-methylpentanoic acid. The carbon backbone consists of a pentanoic acid chain with an amino group at C2, a hydroxyl group at C3, and a methyl branch at C4 (forming an isopropyl terminal group)[3].
Because C2 and C3 are both chiral centers, the molecule exists as four distinct stereoisomers:
-
(2S, 3S) - L-erythro-3-hydroxyleucine
-
(2R, 3R) - D-erythro-3-hydroxyleucine
-
(2S, 3R) - L-threo-3-hydroxyleucine
-
(2R, 3S) - D-threo-3-hydroxyleucine
Causality in Drug Design: Why Stereochemistry Matters
The spatial orientation of the C3-hydroxyl group relative to the C2-amino group dictates the macrocyclic conformation of the host peptide. For instance, in the antifungal agent Laxaphycin B , the stereochemistry of 3-hydroxyleucine at position 3 was originally assigned as (2S,3S). However, subsequent total synthesis and advanced NMR comparisons revealed that the natural bioactive conformation actually requires the (2R,3S) configuration, identical to that found in Lobocyclamide B[1],[4]. This stereochemical inversion at C2 shifts the isopropyl side-chain trajectory, directly impacting the peptide's ability to bind to its biological target.
Quantitative Data Summary
Table 1: Physicochemical Properties of 3-Hydroxyleucine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13NO3 | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| Exact Mass | 147.0895 Da | [3] |
| Topological Polar Surface Area (TPSA) | 83.6 Ų | [3] |
| XLogP3 | -2.0 | [3] |
| Defined Stereocenters | 2 (C2, C3) |[3] |
Table 2: Stereoisomer Occurrences in Natural Products
| Isomer | Relative Configuration | Natural Product Occurrence |
|---|---|---|
| (2S, 3S) | erythro | Muraymycins (A- and B-series)[2] |
| (2R, 3S) | threo | Lobocyclamide B, Laxaphycin B[1] |
| (2S, 3R) | threo | Minor variants / Synthetic intermediates |
| (2R, 3R) | erythro | Synthetic intermediates[5] |
Experimental Methodology: Stereoselective Synthesis
Synthesizing 3-hydroxyleucine requires strict control over both the C2 and C3 stereocenters. A highly reliable, self-validating protocol utilizes the Sharpless Asymmetric Dihydroxylation (AD) followed by regioselective cyclic sulfate opening[2],[5].
Causality of the Cyclic Sulfate Intermediate
Why use a cyclic sulfate instead of a simple epoxide for the nucleophilic displacement? Cyclic sulfates are highly reactive electrophiles. The adjacent electron-withdrawing carboxylate group directs the incoming azide nucleophile exclusively to the C2 (
Step-by-Step Synthesis Protocol for (2S,3S)-3-Hydroxyleucine
-
Asymmetric Dihydroxylation : Dissolve the
-unsaturated ester precursor (e.g., an isopropyl trans-crotonate derivative) in a 1:1 mixture of -BuOH and . Add AD-mix- (containing and chiral ligand) and stir at 0 °C for 24 hours to yield the chiral diol with high enantiomeric excess (>95% ee). -
Cyclic Sulfate Formation : Treat the purified diol with thionyl chloride (
) in under reflux to form a cyclic sulfite. Immediately oxidize the sulfite using catalytic and in to yield the highly reactive cyclic sulfate. -
Nucleophilic Displacement (Azidation) : Dissolve the cyclic sulfate in DMF and add sodium azide (
). Stir at room temperature. The azide selectively attacks the C2 position, inverting the stereocenter. -
Hydrolysis : Hydrolyze the resulting intermediate sulfate ester using 20% aqueous
in THF to expose the free C3 hydroxyl group. -
Hydrogenolysis (Self-Validation Step) : Dissolve the azido-hydroxy acid in methanol. Add 10% Pd/C catalyst and stir under an
atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield (2S,3S)-3-hydroxyleucine. Validation: Confirm optical purity via chiral HPLC and structural integrity via -NMR and -NMR against known literature spectra.
Stereoselective synthesis workflow of (2S,3S)-3-hydroxyleucine via Sharpless AD.
Analytical Validation: Advanced Marfey's Protocol
When isolating novel peptides like Laxaphycins from cyanobacteria, determining the absolute configuration of the incorporated 3-hydroxyleucine is paramount[4]. Because enantiomers (e.g., 2S,3S vs. 2R,3R) cannot be separated on standard achiral C18 LC-MS columns, they must be derivatized into diastereomers.
Causality of Marfey's Reagent
1-fluoro-2-4-dinitrophenyl-5-L-leucine amide (L-FDLA) reacts quantitatively with the primary amine of the amino acid. By appending a chiral L-leucine moiety to the analyte, the resulting molecules become diastereomers, which possess distinct physicochemical properties and elute at different retention times during reversed-phase chromatography[6].
Step-by-Step Advanced Marfey's Analysis
-
Acid Hydrolysis : Dissolve 1–2 mg of the purified natural peptide in 0.5 mL of 6 M HCl. Incubate at 110 °C for 24 hours in a sealed, oxygen-free glass ampoule to liberate free amino acids.
-
Evaporation : Lyophilize or evaporate the hydrolysate under a gentle stream of
to completely remove residual HCl. -
Derivatization : Resuspend the free amino acids in 50 µL of LC-MS grade water. Add 20 µL of 1 M
and 100 µL of 1% (w/v) L-FDLA in acetone. -
Incubation : Heat the mixture at 40 °C for exactly 1 hour.
-
Quenching : Quench the reaction by adding 20 µL of 1 M HCl to neutralize the base. Dilute the mixture with 810 µL of acetonitrile/water (1:1).
-
LC-MS Analysis & Validation : Inject 10 µL onto a reversed-phase C18 column coupled to an ESI-MS. Run a gradient of
(0.1% formic acid) and (0.1% formic acid).-
Self-Validation: You must run synthetic standards of (2S,3S), (2R,3R), (2S,3R), and (2R,3S)-3-hydroxyleucine derivatized with L-FDLA in parallel. The absolute configuration of the natural sample is definitively assigned by matching its retention time and MS/MS fragmentation pattern to the corresponding synthetic standard[6].
-
Advanced Marfey's analysis protocol for determining absolute stereochemistry.
References[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724869, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724869[1] Bornancin, L., et al. "Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery". Marine Drugs, MDPI, 2021. URL: https://www.mdpi.com/1660-3397/19/9/475[2] Ries, O., et al. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine". Beilstein Journal of Organic Chemistry, 2014. URL: https://www.beilstein-journals.org/bjoc/articles/10/113[5] Amador, M., et al. "Stereodivergent approach to beta-hydroxy alpha-amino acids from C(2)-symmetrical alk-2-yne-1,4-diols". Organic Letters, ACS Publications, 2002. URL: https://pubs.acs.org/doi/10.1021/ol0270428[6] Tang, X., et al. "Application of 3D NMR for Structure Determination of Peptide Natural Products". NIH-PMC, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653591/[4] "Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis". Marine Drugs, MDPI, 2015. URL: https://www.mdpi.com/1660-3397/13/12/7058
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- 1. mdpi.com [mdpi.com]
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- 3. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. suzannemills.org [suzannemills.org]
- 5. Stereodivergent approach to beta-hydroxy alpha-amino acids from C(2)-symmetrical alk-2-yne-1,4-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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